

Synonyms and CAS number for 1-nonadecanol for literature search.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Nonadecanol

Cat. No.: B074867

[Get Quote](#)

An In-Depth Technical Guide to **1-Nonadecanol** for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-nonadecanol**, a long-chain saturated fatty alcohol, with a focus on its chemical identity, physicochemical properties, and known biological activities. The information is tailored for professionals in research, scientific, and drug development fields, presenting key data in a structured and accessible format.

Chemical Identity: Synonyms and CAS Number

For the purpose of a thorough literature search, it is essential to utilize a comprehensive set of synonyms and the correct Chemical Abstracts Service (CAS) number for **1-nonadecanol**.

Identifier	Value
CAS Number	1454-84-8[1]
IUPAC Name	Nonadecan-1-ol[2]
Synonyms	1-NONADECANOL, Nonadecan-1-ol, NONADECANOL, Nonadecyl alcohol, n- Nonadecanol-1, n-Nonadecyl alcohol[2]

Physicochemical Properties

The following table summarizes the key quantitative data for **1-nonadecanol**, crucial for experimental design and interpretation.

Property	Value	Source
Molecular Formula	C ₁₉ H ₄₀ O	[2]
Molecular Weight	284.5 g/mol	[2]
Melting Point	63.3 °C (145.9 °F; 336.4 K)	[1]
Boiling Point	351 °C (664 °F; 624 K) (predicted)	[1]
Appearance	White, waxy solid	[3]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform)	[3]
logP	9.386	[1]

Experimental Protocols

While specific, detailed protocols for every application of **1-nonadecanol** are extensive and varied across the literature, this section provides foundational methodologies for its synthesis and analysis.

Synthesis of 1-Nonadecanol via Grignard Reaction

A common method for the synthesis of primary alcohols such as **1-nonadecanol** is the Grignard reaction. This involves the reaction of a Grignard reagent with formaldehyde. A plausible synthetic route is the reaction of octadecylmagnesium bromide with formaldehyde.

Materials:

- Octadecyl bromide
- Magnesium turnings

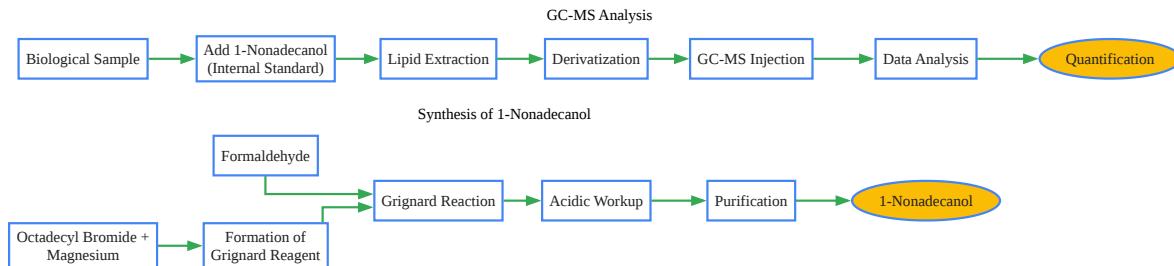
- Anhydrous diethyl ether
- Formaldehyde (or paraformaldehyde)
- Hydrochloric acid (for workup)
- Standard glassware for anhydrous reactions

Procedure Outline:

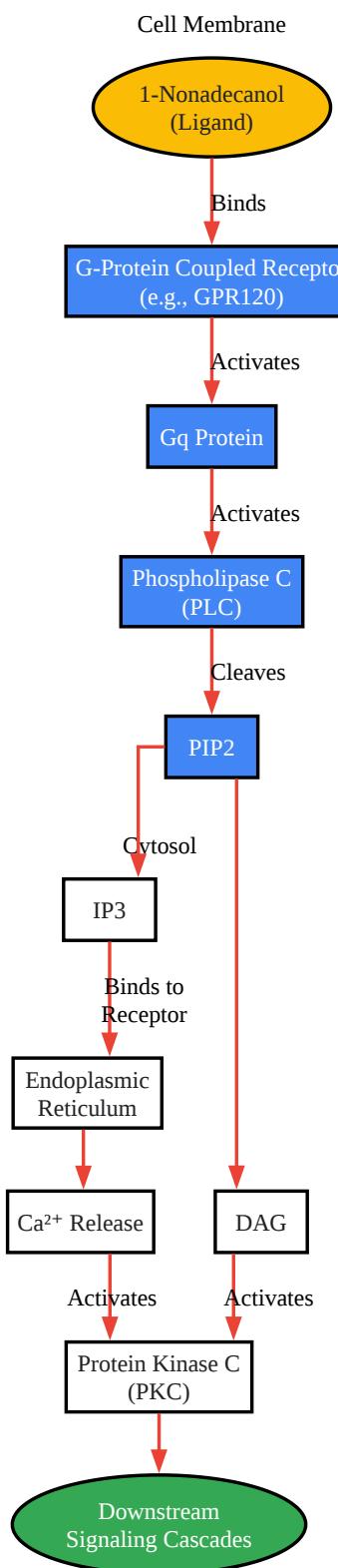
- Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and anhydrous diethyl ether are placed. A solution of octadecyl bromide in anhydrous diethyl ether is added dropwise. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. The mixture is refluxed until the magnesium is consumed.
- Reaction with Formaldehyde: The Grignard reagent is cooled to 0°C, and gaseous formaldehyde (generated by heating paraformaldehyde) is bubbled through the solution, or the Grignard reagent is added to a solution of formaldehyde in anhydrous ether.
- Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude **1-nonadecanol** can be purified by recrystallization or column chromatography.

Use of 1-Nonadecanol as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

1-Nonadecanol can be used as an internal standard for the quantification of other long-chain fatty alcohols or related compounds in various matrices.


Procedure Outline:

- Preparation of Standard Solutions: A stock solution of **1-nonadecanol** is prepared in a suitable solvent (e.g., hexane or chloroform) at a known concentration (e.g., 1 mg/mL). Working standard solutions are prepared by diluting the stock solution.
- Sample Preparation: A known amount of the **1-nonadecanol** internal standard is added to the sample prior to extraction and derivatization.
- Extraction: Lipids, including the analyte and the internal standard, are extracted from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
- Derivatization (Optional but Recommended for GC): The hydroxyl groups of the alcohols are often derivatized (e.g., silylation with BSTFA) to increase their volatility and improve chromatographic peak shape.
- GC-MS Analysis: The derivatized extract is injected into the GC-MS. The instrument is operated in either scan or selected ion monitoring (SIM) mode.
- Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to the peak area of the **1-nonadecanol** internal standard, using a calibration curve generated from standards containing known concentrations of the analyte and a fixed concentration of the internal standard.


Biological Activity and Potential Signaling Pathways

Long-chain fatty alcohols, including **1-nonadecanol**, have been reported to exhibit various biological activities. Notably, they have shown antimicrobial and cytotoxic effects. While the precise mechanisms of action are not fully elucidated for **1-nonadecanol** itself, long-chain fatty acids are known to act as signaling molecules, often through interactions with G-protein coupled receptors (GPCRs) such as GPR40 and GPR120.^[4] It is plausible that long-chain fatty alcohols could also modulate such pathways.

Below are diagrams representing a hypothetical workflow for the synthesis and analysis of **1-nonadecanol**, and a plausible signaling pathway that could be influenced by a long-chain fatty alcohol.

[Click to download full resolution via product page](#)

*Experimental workflow for the synthesis and analysis of **1-nonadecanol**.*

[Click to download full resolution via product page](#)

Plausible GPCR signaling pathway potentially modulated by 1-nonadecanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Nonadecanol - Wikipedia [en.wikipedia.org]
- 2. 1-Nonadecanol | C19H40O | CID 80281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1454-84-8: 1-Nonadecanol | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Synonyms and CAS number for 1-nonadecanol for literature search.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074867#synonyms-and-cas-number-for-1-nonadecanol-for-literature-search]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com